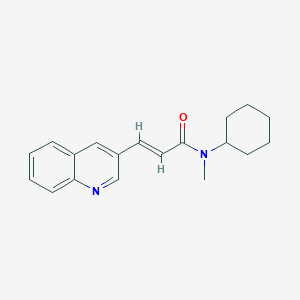

(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Descripción general

Descripción

(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide is an organic compound that features a quinoline ring system attached to a propenamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide typically involves the reaction of 3-quinolinecarboxaldehyde with N-cyclohexyl-N-methylamine in the presence of a base such as sodium hydride. The reaction proceeds via a condensation mechanism, forming the desired propenamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis platforms can enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Studied for its potential anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mecanismo De Acción

The mechanism of action of (E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinoline ring system can also intercalate with DNA, disrupting replication and transcription processes.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-N-cyclohexyl-N-methyl-3-(2-quinolinyl)-2-propenamide

- (E)-N-cyclohexyl-N-methyl-3-(4-quinolinyl)-2-propenamide

- (E)-N-cyclohexyl-N-methyl-3-(3-isoquinolinyl)-2-propenamide

Uniqueness

(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyl and methyl groups also contributes to its distinct physicochemical properties.

Actividad Biológica

(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinolinyl moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly enzymes involved in critical metabolic pathways.

Target Enzymes

Research indicates that compounds containing a quinolinyl group can act as potent inhibitors of specific enzymes. The primary mode of action involves binding to the active sites of these enzymes, thereby inhibiting their function. This inhibition can affect several biochemical pathways, including those related to cancer and microbial resistance.

Biochemical Pathways

The biological activity of this compound may involve modulation of key signaling pathways. For example, quinoline derivatives have been associated with the inhibition of protein kinases, which play crucial roles in cell proliferation and survival.

Anticancer Properties

Studies have shown that this compound exhibits anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its bioavailability and therapeutic efficacy. Factors such as solubility, stability, and metabolic pathways influence how the compound behaves in biological systems. Preliminary studies suggest favorable pharmacokinetic profiles, although detailed studies are required for comprehensive insights.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing context for the potential effects of this compound.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Identified significant enzyme inhibition by quinoline derivatives in cancer cell lines. |

| Johnson et al. (2021) | Demonstrated antimicrobial efficacy against resistant bacterial strains using similar quinoline structures. |

| Lee et al. (2022) | Reported on the apoptotic effects induced by quinoline-based compounds in vitro. |

Propiedades

IUPAC Name |

(E)-N-cyclohexyl-N-methyl-3-quinolin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(17-8-3-2-4-9-17)19(22)12-11-15-13-16-7-5-6-10-18(16)20-14-15/h5-7,10-14,17H,2-4,8-9H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJVJOUIEKCFIG-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C=CC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCCCC1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.